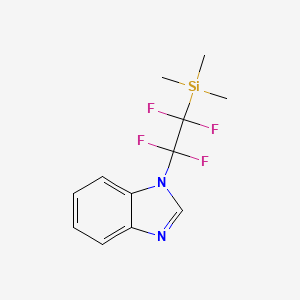

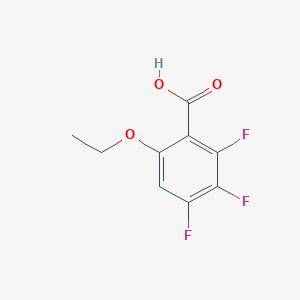

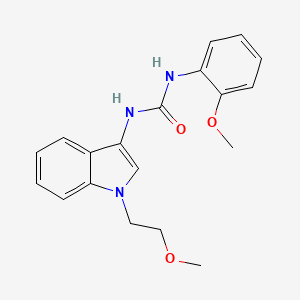

![molecular formula C11H14N2O5 B2654461 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid CAS No. 1016703-35-7](/img/structure/B2654461.png)

4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Applications in Solvent and Solute Interactions

- The Abraham model correlations describe solute transfer into 2-methoxyethanol, indicating the significance of methoxy and nitro functional groups in solubility and interaction studies (Hart et al., 2015).

Magnetic and Electrochemical Properties

- Research on conjugated organic nitroxides highlights the structural and magnetic properties of compounds with nitro groups, suggesting potential for exploring the magnetism of similar structures (Field & Lahti, 2003).

Reduction Reactions and Catalysis

- The reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts demonstrates the reactivity of nitro compounds under catalytic conditions, relevant for chemical synthesis processes (Watanabe et al., 1984).

Photochemical and Electrochemical Behavior

- Studies on unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines in protic medium reveal electrochemical behaviors important for the development of electrochemical sensors or devices (David et al., 1995).

Photoreagents for Protein Crosslinking

- The use of 4-nitrophenyl ethers as photoreagents for protein crosslinking and affinity labeling demonstrates the utility of nitrophenyl groups in biochemistry for studying protein interactions (Jelenc et al., 1978).

properties

IUPAC Name |

4-(2-methoxy-4-nitroanilino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-18-10-7-8(13(16)17)4-5-9(10)12-6-2-3-11(14)15/h4-5,7,12H,2-3,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEXYSRMIICHHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

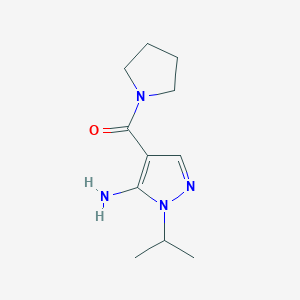

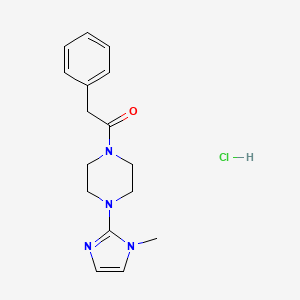

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654379.png)

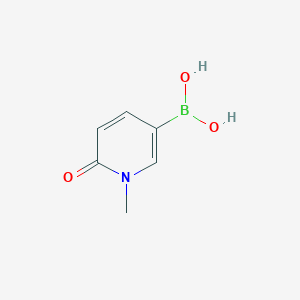

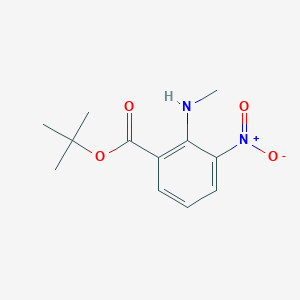

![8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2654380.png)

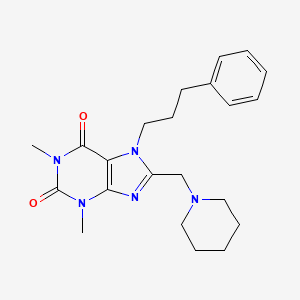

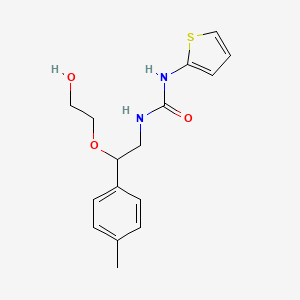

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2654393.png)

![N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/no-structure.png)